molecular formula C8H8O3 B1345575 2,3-Dihydro-1,4-benzodioxin-2-ol CAS No. 5770-59-2

2,3-Dihydro-1,4-benzodioxin-2-ol

Cat. No. B1345575
CAS RN: 5770-59-2
M. Wt: 152.15 g/mol
InChI Key: XPLAHBQULJNNLX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-ol is a chemical compound . It is extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-1,4-benzodioxin-2-ol is C8H8O3 . The structure analysis showed that mutation sites 225 and 103 are not among the sites that interact directly with the substrate .


Chemical Reactions Analysis

The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-1,4-benzodioxin-2-ol is 152.15 g/mol . The topological polar surface area is 38.7 Ų .

Scientific Research Applications

Synthesis of Therapeutic Compounds

2,3-Dihydro-1,4-benzodioxin-2-ol derivatives are key in synthesizing potential therapeutic compounds. For example, 1,4-benzodioxin-2-carboxylic esters or carboxamides react with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which are precursors to therapeutic agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antibacterial and Anti-Inflammatory Agents

Compounds derived from 2,3-dihydro-1,4-benzodioxin-2-ol have shown promise as antibacterial and anti-inflammatory agents. N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, for instance, exhibit potent antibacterial properties and moderate enzyme inhibitory activity (Abbasi et al., 2017). Additionally, 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids have been synthesized and found to possess anti-inflammatory properties comparable to those of Ibuprofen (Vazquez, Rosell, & Pujol, 1996).

Enantiospecific Synthesis in Pharmaceuticals

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable for the enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and WB 4101. A study highlighted the use of an amidase from Alcaligenes faecalis subsp. parafaecalis for the efficient production of these enantiomers in optically pure form, a critical requirement for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).

Synthesis of Anti-Diabetic Agents

A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their possible therapeutic application in type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).

Safety And Hazards

For safety data sheets and hazards related to 2,3-Dihydro-1,4-benzodioxin-2-ol, please refer to the provided links .

Future Directions

The research on 2,3-Dihydro-1,4-benzodioxin-2-ol may provide us with a new strategy for enzyme evolution . The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLAHBQULJNNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973295
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-2-ol

CAS RN

5770-59-2
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Record name 2,3-dihydro-1,4-benzodioxin-2-ol
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Synthesis routes and methods I

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

The mixture is warmed at room temperature, then heated to reflux for 2 hours. The organic phase is washed with water, 5% aqueous sodium hydroxyde and then with water. After drying on Na2SO4, the solvent is evaporated to dryness under vacuum and the crude material is crytallized from cyclohexane--Et2O to give 1,4-benzodioxan-2-one (10 g) m.p. 52°-54° C. A molar solution of DIBAH in toluene (73 ml) is added dropwise to a stirred solution of 1,4-benzodioxan-2-one (8.9 g) in dry toluene (100 ml), cooled at -70° C. during 40 minutes. Stirring at this temperature is continued for 15 minutes, then the excess reagent is destroyed by adding 2N-isopropanol in toluene (75 ml), under stirring, at -70°+-60° C. The mixture is warmed at room temperature and treated with 30% NaH2PO4 aqueous solution (6 ml) and 25 g of anhydrous Na2SO4, for 4 hours, under stirring. The inorganic material is filtered out and the eluate is evaporated to dryness to give 8.2 g of 2-hydroxy-1,4-benzodioxan. A stirred solution of this δ-lactol (7.8 g) in ethanol (30 ml) is treated with a solution of cysteamine hydrochloride (7.36 g) and potassium acetate (6.5 g) in water (12 ml). Stirring is continued for 45 minutes, then a crystalline precipitate of 2-[(o-hydroxyphenoxy)methyl]thiazolidine(8.1 g) is obtained. M.p. 76°-78° C.
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
IV Dzvinchuk, MO Lozinskii - Chemistry of Heterocyclic Compounds, 2001 - Springer
Hydrazinolytic Recyclization of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol Page 1 Chemistry of Heterocyclic Compounds, Vol. 37, No. 4, 2001 HYDRAZINOLYTIC …
Number of citations: 2 link.springer.com
K Maruyama, T Miyazawa, Y Kishi - Chemistry Letters, 1974 - journal.csj.jp
Photochemical reactions between o-chloranil and aldehydes were extensively studied. In the reactions with iso-butyraldehyde and 2-ethylbutyraldehyde, photo-adducts of a novel type …
Number of citations: 1 www.journal.csj.jp
GA Santos, GV Dhoke, MD Davari, AJ Ruff… - International Journal of …, 2019 - mdpi.com
The O-heterocycles, benzo-1,4-dioxane, phthalan, isochroman, 2,3-dihydrobenzofuran, benzofuran, and dibenzofuran are important building blocks with considerable medical …
Number of citations: 13 www.mdpi.com
K Karrouchi, S Radi, Y Ramli, J Taoufik, YN Mabkhot… - Molecules, 2018 - mdpi.com
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. The presence of this nucleus in …
Number of citations: 701 www.mdpi.com
M Kumar, SK Panday - Oriental Journal of Chemistry, 2022 - search.proquest.com
The pyrazole derivatives have been recognized as a unique heterocyclic molecule exerting broad range of biological activities such as analgesic, anti-viral, anti-histaminic, anti-…
Number of citations: 2 search.proquest.com
G de Almeida Santos, U Schwaneberg, LM Blank - 2020 - publications.rwth-aachen.de
Aromatic oxygen and nitrogen-containing heterocycles (O-and N-heterocycles) are significantly abundant in nature as they are an important class of bioactive molecules and are …
Number of citations: 4 publications.rwth-aachen.de

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